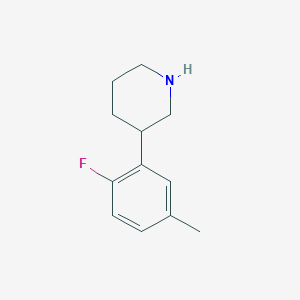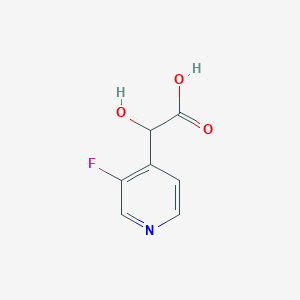
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound that features a chloro-substituted phenyl ring, a difluoroethanamine moiety, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylphenylamine and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.
Catalysts: A catalyst like triethylamine is often employed to facilitate the reaction.
Procedure: The 2-chloro-6-methylphenylamine is reacted with 2,2-difluoroethanol in the presence of the catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-methylphenyl isocyanate
- 2-Chloro-6-methylphenylamine
- 2,2-Difluoroethanol
Uniqueness
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine is unique due to its combination of a chloro-substituted phenyl ring and a difluoroethanamine moiety. This structural uniqueness imparts specific chemical and physical properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C9H10ClF2N |
|---|---|
Molekulargewicht |
205.63 g/mol |
IUPAC-Name |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10ClF2N/c1-6-3-2-4-7(10)8(6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI-Schlüssel |
XMOLNSSGXNAMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)








